4-(2,5-Dichlorophenyl)-3-thiosemicarbazide
Overview
Description
4-(2,5-Dichlorophenyl)-3-thiosemicarbazide is a useful research compound. Its molecular formula is C7H7Cl2N3S and its molecular weight is 236.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV Activity : Thiosemicarbazides, including compounds structurally similar to 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide, have been studied for their potential anti-HIV activity. One study found that certain thiosemicarbazides showed activity against HIV-1 and HIV-2 in cell culture assays (Akhtar et al., 2007).
Antibacterial and Antifungal Properties : Chlorine-substituted thiosemicarbazides, similar in structure to this compound, have been found to possess greater antibacterial activity compared to their unsubstituted counterparts. This enhancement in activity has been attributed to increased electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985).
Urease Inhibitory Activity : Some derivatives of this compound have demonstrated significant urease inhibitory activity in vitro. This indicates potential applications in treating conditions associated with excessive urease activity (Ali et al., 2018).
Anticancer Potential : Research has shown that thiosemicarbazide derivatives, including this compound, may have potential as anticancer agents. These compounds have been found to exhibit cytotoxicity against various cancer cell lines, and some have shown the ability to interact with DNA, causing cell cycle disruption and DNA damage (Pitucha et al., 2020).
Anticonvulsant Agents : Thiosemicarbazide derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating potential for use in treating epilepsy (Nevagi et al., 2014).
Antimicrobial Agents Targeting d-Alanine-d-Alanine Ligase : Certain thiosemicarbazide analogs, including this compound, have been found to inhibit d-Ala-d-Ala ligase, an enzyme crucial for bacterial cell wall synthesis. This suggests potential use as antibacterial agents, particularly against resistant strains (Ameryckx et al., 2018).
Potential Antifungal Agents : Thiosemicarbazide derivatives have shown antifungal effects, indicating their potential in treating fungal diseases. The mechanism may involve disruption of the fungal cell wall or interference with cell division and growth (Yamaguchi et al., 2009).
Properties
IUPAC Name |
1-amino-3-(2,5-dichlorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSQQOEXKOZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932696 | |
Record name | N-(2,5-Dichlorophenyl)hydrazinecarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14580-30-4 | |
Record name | N-(2,5-Dichlorophenyl)hydrazinecarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14580-30-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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